molecular formula C12H12F2N2O B8131192 1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B8131192
M. Wt: 238.23 g/mol
InChI Key: LJHFYOFARQJDFZ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with a 2,4-difluorobenzyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves the reaction of 2,4-difluorobenzyl chloride with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole
  • 1-(3-(trifluoromethyl)benzyl)-2-(4-(trifluoromethyl)phenyl)-6-methyl-1H-benzo[d]imidazole

Uniqueness

1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern on the pyrazole ring and the presence of fluorine atoms on the benzyl group

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O/c1-7-12(17)8(2)16(15-7)6-9-3-4-10(13)5-11(9)14/h3-5,17H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHFYOFARQJDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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